![molecular formula C8H6N2O2 B1315095 2-Methyl-3-nitrobenzonitrile CAS No. 71516-35-3](/img/structure/B1315095.png)
2-Methyl-3-nitrobenzonitrile
Overview
Description
2-Methyl-3-nitrobenzonitrile is an aralkyl nitrile . It is formed by nitration of o-toluonitrile with NO2+ BF4- .
Synthesis Analysis
The synthesis of 2-Methyl-3-nitrobenzonitrile involves the nitration of o-toluonitrile with NO2+ BF4- . Another synthetic route involves the reaction of 1-Bromo-2-methylbenzene with Ethyl cyanoacetate .Molecular Structure Analysis
The molecular structure of 2-Methyl-3-nitrobenzonitrile is stabilized by van der Waals interactions . The molecular formula is C8H6N2O2 .Chemical Reactions Analysis
2-Methyl-3-nitrobenzonitrile is formed by nitration of o-toluonitrile with NO2+ BF4- . The reaction involves the substitution of a hydrogen atom on the benzene ring with a nitro group.Physical And Chemical Properties Analysis
2-Methyl-3-nitrobenzonitrile has a molecular weight of 162.15 g/mol . It has a density of 1.3±0.1 g/cm3 . The boiling point is 269.8±28.0 °C at 760 mmHg . The flash point is 117.0±24.0 °C .Scientific Research Applications
Crystallography
2-Methyl-3-nitrobenzonitrile has been utilized in crystallography to study the stabilization of crystal structures through van der Waals interactions . Its molecular geometry and electronic structure can be analyzed to understand the intermolecular forces that influence the formation and stability of crystal lattices.
Organic Synthesis
This compound serves as an intermediate in organic synthesis . It can be used to prepare various heterocyclic compounds, such as tetrazoles, which have applications in pharmaceuticals and agrochemicals. The nitro group in the molecule provides a reactive site for further chemical transformations.
Computational Chemistry
In computational chemistry, 2-Methyl-3-nitrobenzonitrile is used to model and simulate molecular dynamics . Programs like Amber and GROMACS utilize this compound to perform quantum chemical calculations, helping researchers predict the behavior of molecules in different environments.
Photochromism Research
The compound’s derivatives are studied for their photochromic properties . Research in this area explores the reversible change in color of these compounds when exposed to light, which has potential applications in developing smart windows and optical data storage devices.
Medicinal Chemistry
2-Methyl-3-nitrobenzonitrile is a valuable research chemical in medicinal chemistry . It can be used to synthesize compounds with biological activity, aiding in the discovery of new therapeutic agents.
Material Science
The nitrobenzonitrile derivatives are investigated for their use in material science . They can contribute to the development of new materials with specific optical or electronic properties, which are essential for creating advanced sensors and electronic devices.
Safety and Hazards
Mechanism of Action
Target of Action
Benzonitrile derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
Without specific studies on 2-Methyl-3-nitrobenzonitrile, it’s difficult to determine its exact mode of action. Nitriles, in general, can undergo various reactions, including nucleophilic substitution and reduction .
properties
IUPAC Name |
2-methyl-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFQRHBFTRLIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502326 | |
Record name | 2-Methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrobenzonitrile | |
CAS RN |
71516-35-3 | |
Record name | 2-Methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of 2-Methyl-3-nitrobenzonitrile molecules within its crystal structure?
A1: The crystal structure of 2-Methyl-3-nitrobenzonitrile reveals two independent molecules per asymmetric unit. These molecules are not perfectly planar; their aromatic rings are slightly tilted with respect to each other, forming a dihedral angle of 1.68° []. Additionally, each molecule exhibits intramolecular C—H⋯O hydrogen bonds, leading to the formation of two six-membered rings with distinct conformations: one adopts an envelope shape while the other takes on a twisted conformation []. Furthermore, the molecules are connected through intermolecular C—H⋯O hydrogen bonds, and π–π interactions are observed between the benzene rings with centroid–centroid distances of 3.752 Å and 3.874 Å [].
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